4-Methyloctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23691. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

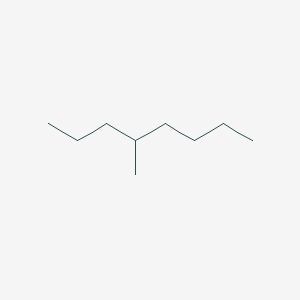

Structure

3D Structure

Properties

IUPAC Name |

4-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIHOCMZJUJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862876 | |

| Record name | 4-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.83 [mmHg] | |

| Record name | 4-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-34-4 | |

| Record name | (±)-4-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloctane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] It is a colorless, flammable liquid with a faint hydrocarbon odor similar to gasoline.[3] As a chiral molecule, this compound exists as two enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a representative synthesis method. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [1][2][4] |

| Molecular Weight | 128.26 g/mol | [1][5] |

| CAS Number | 2216-34-4 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Faint hydrocarbon/gasoline-like | [3] |

| Density | 0.72 g/cm³ (at 20°C) | [1][2] |

| Boiling Point | 142.4 °C | [2][6] |

| Melting Point | -113 °C | [2][6] |

| Flash Point | 49 - 53 °C | [1][6] |

| Solubility in Water | 0.115 mg/L at 25 °C (practically insoluble) | [4][7] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, toluene) | [4] |

| Refractive Index | 1.4062 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | Spectra available, showing characteristic alkane signals. | [8] |

| ¹³C NMR | Spectra available for structural elucidation. | [9] |

| Mass Spectrometry (MS) | GC-MS data available, with characteristic fragmentation patterns. | [9][10][11] |

| Infrared (IR) Spectroscopy | IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [12] |

| Kovats Retention Index | Standard non-polar: ~865; Semi-standard non-polar: ~863; Standard polar: ~823 | [10] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a representative synthesis protocol.

Representative Synthesis of this compound via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (concentrated)

-

Zinc dust

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the ether begins to reflux.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Formation of the Alkene:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the diethyl ether by rotary evaporation to obtain the crude tertiary alcohol (4-methyl-4-octanol).

-

To dehydrate the alcohol to the corresponding alkene (4-methyloct-4-ene), treat the crude alcohol with a strong acid catalyst (e.g., a few drops of concentrated sulfuric acid) and heat to distill the alkene.

-

-

Reduction to this compound:

-

The resulting alkene (4-methyloct-4-ene) can be reduced to this compound. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, a Clemmensen reduction can be performed on the intermediate ketone if the synthesis is adapted to produce it.

-

-

Purification:

-

The final product, this compound, can be purified by fractional distillation.

-

Determination of Boiling Point (Micro Method)

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density using a Pycnometer

Materials:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

This compound sample

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

-

Weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_pycnometer+water).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and bring it to the same constant temperature as the water.

-

Dry the outside and weigh the pycnometer filled with the sample (m_pycnometer+sample).

-

Calculate the density of this compound using the following formula: Density_sample = [(m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer)] * Density_water (The density of water at the experimental temperature is a known value).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., nonpolar, like DB-1 or HP-5MS)

-

Helium (carrier gas)

-

This compound sample

-

Solvent for dilution (e.g., hexane)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent like hexane.

-

Set the GC-MS parameters:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).

-

MS Parameters: Set the mass range to be scanned (e.g., m/z 35-300) and the ionization mode (typically Electron Ionization at 70 eV).

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The components of the sample will be separated based on their boiling points and interactions with the stationary phase of the column.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

-

The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum can be used to identify this compound, often by comparison to a spectral library.

Visualizations

Logical Relationship of this compound's Properties

Caption: Logical flow of this compound's properties.

Experimental Workflow for Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. This compound | 2216-34-4 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. leah4sci.com [leah4sci.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Enantiomers of 4-Methyloctane: (R)-4-methyloctane and (S)-4-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and known biological activities of the enantiomers of 4-methyloctane, (R)-4-methyloctane and (S)-4-methyloctane. This document is intended to be a valuable resource for researchers in organic chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While specific experimentally determined properties for the individual enantiomers are not widely reported, the properties of racemic this compound provide a baseline. It is a colorless liquid with a faint hydrocarbon odor.[1]

| Property | Value (for racemic this compound) | Reference(s) |

| Molecular Formula | C₉H₂₀ | [2] |

| Molecular Weight | 128.26 g/mol | [3] |

| Boiling Point | 142 °C | [4] |

| Melting Point | -113 °C | [4] |

| Density | 0.72 g/mL | [4] |

| Refractive Index | 1.4062 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

Stereospecific Synthesis

The enantiomers of this compound can be synthesized stereospecifically from the corresponding enantiopure pentan-2-ols. This method allows for the preparation of each enantiomer with a high degree of stereochemical purity.[6]

Experimental Protocol: Stereospecific Synthesis of (R)- and (S)-4-methyloctane

This is a generalized protocol based on the reported synthesis.[6] Specific reaction conditions, such as concentrations, temperatures, and reaction times, may require optimization.

Materials:

-

(R)-pentan-2-ol or (S)-pentan-2-ol

-

Tosyl chloride (TsCl)

-

Propylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Appropriate solvents for reaction and workup (e.g., diethyl ether, tetrahydrofuran, dichloromethane)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Tosylation of the Chiral Alcohol:

-

Dissolve the enantiopure pentan-2-ol ((R) or (S)) in pyridine at 0 °C.

-

Slowly add tosyl chloride to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours or until completion (monitored by TLC).

-

Perform an aqueous workup to remove pyridine and isolate the tosylated product.

-

-

Grignard Coupling:

-

Prepare a solution of the tosylated pentan-2-ol in a suitable ether solvent.

-

Add this solution to a solution of propylmagnesium bromide in the same solvent.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction for the formation of this compound.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the organic product, dry the organic layer, and concentrate it.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain the pure enantiomer.

-

A visual representation of this synthetic workflow is provided below.

Enantioselective Separation

The resolution of racemic this compound into its individual enantiomers can be achieved by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

This is a generalized protocol based on reported separations.[6] Specific parameters should be optimized for the instrument and column used.

Instrumentation and Columns:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral capillary column, such as a β-cyclodextrin-based column (e.g., Chirasil-Dex).

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40 °C and ramping up to 200 °C at a rate of 2-5 °C/min.

-

Detector Temperature: 250 °C (for FID).

Sample Preparation:

-

Dilute the racemic this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC analysis.

Elution Order:

-

On a β-cyclodextrin-based chiral stationary phase, the (S)-enantiomer of this compound typically has a longer retention time than the (R)-enantiomer.[7]

The logical relationship for the chiral separation is depicted in the following diagram.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may possess anti-proliferative properties against certain cancer cells, including leukemia and macrophage cell lines.[3][8] The proposed mechanism of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancers and is crucial for tumor cell growth and survival.[7]

Proposed Mechanism of Action: Inhibition of Fatty Acid Synthase

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. In cancer cells, the upregulation of FASN provides the necessary lipids for membrane formation, energy storage, and signaling molecule synthesis, thus supporting rapid proliferation. Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and a depletion of fatty acids, ultimately inducing apoptosis (programmed cell death) in cancer cells.

The inhibition of FASN can impact several downstream signaling pathways critical for cancer cell survival and proliferation.

The potential of this compound enantiomers as selective anticancer agents warrants further investigation. Future research should focus on determining the specific activity of each enantiomer, elucidating the precise molecular interactions with FASN, and evaluating their efficacy and safety in preclinical models. The development of more potent and selective analogs could also be a promising avenue for drug discovery.

Conclusion

This technical guide has summarized the current knowledge on the stereospecific synthesis, chiral separation, and potential biological activity of (R)- and (S)-4-methyloctane. While foundational information is available, further research is required to fully characterize the individual enantiomers and explore their therapeutic potential. The detailed protocols and diagrams provided herein are intended to facilitate future research and development in this area.

References

- 1. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctane, a simple branched alkane with the chemical formula C₉H₂₀, serves as a fundamental model for understanding stereoisomerism in aliphatic hydrocarbons. The presence of a single stereocenter at the fourth carbon atom gives rise to a pair of enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. While seemingly simple, the synthesis, separation, and characterization of these enantiomers present unique challenges and are of significant interest in various fields, including asymmetric synthesis, analytical chemistry, and geochemistry. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including detailed protocols for its enantioselective synthesis and chiral gas chromatographic separation, a summary of its stereoisomeric properties, and a discussion of its applications.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C4 position. The carbon atom at this position is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a butyl group. This arrangement results in two non-superimposable mirror images, known as enantiomers: (R)-4-methyloctane and (S)-4-methyloctane.[1] A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or (±)-4-methyloctane.[1]

The physical properties of the individual enantiomers, such as boiling point, melting point, and density, are identical. However, they exhibit different behavior when interacting with other chiral entities, most notably in their interaction with plane-polarized light, a property known as optical activity.

Physicochemical and Stereoisomeric Properties

While the physical properties of the racemic mixture are well-documented, specific quantitative data for the pure enantiomers, particularly their optical rotation, are not widely reported in the literature. This is often a challenge for simple, non-functionalized alkanes due to their very small specific rotations.[2]

Table 1: Physicochemical and Stereoisomeric Properties of this compound

| Property | (±)-4-Methyloctane (Racemic) | (R)-4-Methyloctane | (S)-4-Methyloctane |

| Molecular Formula | C₉H₂₀ | C₉H₂₀ | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol | 128.26 g/mol | 128.26 g/mol |

| Boiling Point | ~142.4 °C | ~142.4 °C | ~142.4 °C |

| Melting Point | ~-113.3 °C | ~-113.3 °C | ~-113.3 °C |

| Specific Optical Rotation ([α]D) | 0° | Not Reported | Not Reported |

| Elution Order (Chiral GC) | N/A | 1st Eluting | 2nd Eluting |

Enantioselective Synthesis of (R)- and (S)-4-Methyloctane

The synthesis of enantiomerically pure alkanes is a challenging task in organic chemistry. A common strategy involves the use of chiral precursors from the "chiral pool" or the application of asymmetric catalytic methods. The following is a plausible experimental protocol for the synthesis of (R)- and (S)-4-methyloctane, adapted from general methods for the stereospecific synthesis of chiral hydrocarbons. This method utilizes enantiopure pentan-2-ols as the starting material.

Experimental Protocol: Synthesis of (S)-4-Methyloctane

This protocol describes the synthesis of (S)-4-methyloctane starting from (S)-pentan-2-ol. The synthesis of the (R)-enantiomer would follow the identical procedure using (R)-pentan-2-ol.

Step 1: Tosylation of (S)-pentan-2-ol

-

To a stirred solution of (S)-pentan-2-ol (1.0 eq.) in anhydrous pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 4 hours and then let it stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-pentan-2-yl tosylate.

Step 2: Grignard Coupling

-

Prepare a Grignard reagent by adding n-butyl bromide (1.2 eq.) to a suspension of magnesium turnings (1.3 eq.) in anhydrous diethyl ether under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) chloride (0.05 eq.).

-

Cool the mixture to 0 °C and add a solution of (S)-pentan-2-yl tosylate (1.0 eq.) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with pentane (B18724), wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

-

Filter and carefully remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain (S)-4-methyloctane.

Step 3: Determination of Enantiomeric Purity

-

The enantiomeric purity of the synthesized (S)-4-methyloctane should be determined by chiral gas chromatography (see Section 4 for protocol).

Enantiomeric Separation by Chiral Gas Chromatography

The baseline separation of (R)- and (S)-4-methyloctane can be achieved using gas chromatography with a chiral stationary phase (CSP). β-cyclodextrin-based columns, such as Chirasil-Dex, are effective for this purpose.[1] On these columns, the (S)-enantiomer typically exhibits a longer retention time due to stronger van der Waals interactions with the chiral selector.[1]

Experimental Protocol: Chiral GC Analysis of this compound

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: CP-Chirasil-Dex CB (or equivalent β-cyclodextrin-based chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Detector: FID at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 2 °C/min to 100 °C.

-

Hold at 100 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of this compound (racemic mixture or synthesized enantiomer) in pentane or hexane (B92381) (e.g., 1 mg/mL).

-

Injection Volume: 1 µL.

Table 2: Expected Chromatographic Data

| Enantiomer | Elution Order | Expected Retention Time (min) |

| (R)-4-Methyloctane | 1 | Varies with exact conditions |

| (S)-4-Methyloctane | 2 | Varies with exact conditions |

Note: Absolute retention times will vary depending on the specific instrument, column condition, and exact operating parameters. The elution order should remain consistent with the (R)-enantiomer eluting before the (S)-enantiomer.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the enantioselective synthesis and subsequent chiral analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Relationship between Stereoisomers

The following diagram illustrates the relationship between the stereoisomers of this compound.

Caption: Relationship between the enantiomers of this compound.

Applications in Research and Industry

The enantiomers of this compound, while not having direct applications in drug development, are valuable tools in several areas of research:

-

Chiral Recognition Studies: As a simple chiral hydrocarbon, this compound serves as a model compound for studying the principles of chiral recognition on various chiral stationary phases in chromatography.

-

Analytical Standards: Enantiomerically pure this compound can be used as a standard for the calibration of analytical instrumentation and for the validation of new chiral separation methods.[1]

-

Geochemical and Environmental Tracers: The enantiomeric ratio of certain chiral hydrocarbons can provide information about their origin (biological vs. abiological) and the biodegradation processes they have undergone. While not extensively documented for this compound specifically, chiral alkanes are of interest in petroleum geochemistry and environmental science as potential biomarkers.

Conclusion

This compound provides an excellent case study in the fundamental principles of stereoisomerism. The existence of its (R) and (S) enantiomers, coupled with the challenges in their synthesis and separation, underscores the complexities of stereochemistry even in simple aliphatic systems. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in fields where an understanding of chirality is paramount. Further research to determine the specific optical rotation of the pure enantiomers would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the Synthesis of Enantiopure 4-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic strategies for obtaining enantiopure 4-methyloctane, a chiral branched alkane. The document focuses on a well-established stereospecific approach starting from enantiomerically pure precursors, providing detailed experimental protocols and expected outcomes. Alternative methodologies, including the use of chiral auxiliaries and enzymatic resolutions, are also discussed. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for chemists in research and development who require access to enantiopure this compound for their work in areas such as drug discovery and material science.

Introduction

This compound is a chiral hydrocarbon containing a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers.[1] The distinct stereoisomers of chiral molecules can exhibit significantly different biological activities, making the synthesis of enantiomerically pure compounds a critical aspect of drug development and other life science research. The hydrophobic nature of this compound also makes it a subject of interest in studies of biological membranes and as a biomarker.[1] This guide details the primary methods for the asymmetric synthesis of this compound, with a focus on practical and reproducible experimental procedures.

Stereospecific Synthesis from Enantiopure Pentan-2-ol

A robust and widely cited method for the synthesis of enantiopure this compound involves a stereospecific multi-step sequence starting from commercially available enantiopure (R)- or (S)-pentan-2-ol. This approach ensures the transfer of chirality from the starting material to the final product. The general synthetic scheme is outlined below.

Synthetic Pathway

The synthesis proceeds in three main steps:

-

Tosylation of the chiral alcohol: The hydroxyl group of enantiopure pentan-2-ol is converted into a good leaving group, a tosylate, with retention of configuration.

-

Grignard coupling: A Grignard reagent is used to displace the tosylate group, forming the carbon skeleton of this compound. This step proceeds with inversion of configuration.

-

Reductive dehalogenation: The resulting haloalkane is reduced to the final product, this compound.

References

The Enigmatic Presence of 4-Methyloctane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, these compounds play crucial roles in a variety of biological processes, including defense against herbivores, attraction of pollinators, and communication between plants. Among the vast array of plant-derived VOCs, branched alkanes represent a less-studied class of compounds. This technical guide focuses on the natural occurrence of a specific branched alkane, 4-methyloctane, in plants. While the presence of this compound has been reported, detailed quantitative data and a complete understanding of its biosynthesis and physiological roles remain subjects of ongoing research. This document aims to provide a comprehensive overview of the current knowledge regarding this compound in plants, with a particular focus on its reported presence in Nicotiana species.

Natural Occurrence of this compound

Table 1: Quantitative Data for this compound in Plants

| Plant Species | Cultivar/Variety | Plant Part | Concentration (unit) | Reference |

| Nicotiana tabacum | Not Specified | Not Specified | Data Not Available |

Note: To date, specific quantitative data for this compound in plants has not been published in the reviewed scientific literature. This table is provided as a template for future research findings.

Experimental Protocols for the Analysis of this compound

The identification and quantification of volatile compounds like this compound from plant matrices typically involve extraction or sampling of the volatiles followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sampling volatile and semi-volatile compounds from the headspace of a sample.

Representative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Compounds from Nicotiana tabacum Leaves

This protocol is a representative methodology based on common practices for the analysis of plant volatiles and is not specific to a single cited study.

1. Sample Preparation:

-

Freshly harvested leaves of Nicotiana tabacum are weighed (e.g., 1-5 g).

-

The leaves may be used whole or gently crushed to increase the surface area for volatile release.

-

The plant material is placed in a headspace vial (e.g., 20 mL) and securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) is used. The choice of fiber coating depends on the polarity of the target analytes.[1]

-

The SPME fiber is conditioned prior to use according to the manufacturer's instructions.

-

The vial containing the plant sample is placed in a heating block or water bath and allowed to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

The SPME needle is then inserted through the vial's septum, and the fiber is exposed to the headspace for a specific extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, the SPME fiber is retracted into the needle and immediately inserted into the injection port of a GC-MS system.

-

The injection port is operated in splitless mode at a high temperature (e.g., 250 °C) to ensure the thermal desorption of the adsorbed analytes from the fiber onto the GC column.

-

Gas Chromatograph (GC) Conditions (Example):

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating a wide range of volatile compounds.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 250 °C, and held for 5 minutes. This program can be optimized based on the complexity of the volatile profile.

-

Mass Spectrometer (MS) Conditions (Example):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 40-500.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

4. Data Analysis:

-

The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

For quantitative analysis, a calibration curve is generated using standard solutions of this compound at different concentrations. An internal standard (e.g., a deuterated alkane) may be added to the sample to improve accuracy and precision.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound and other branched-chain alkanes in plants has not been fully elucidated. However, it is hypothesized that their formation is linked to the metabolism of fatty acids or branched-chain amino acids.

In general, straight-chain alkanes in plants are thought to be produced from very-long-chain fatty acids (VLCFAs) through a process involving either a decarbonylation pathway or an acyl-ACP reductase and aldehyde-deformylating oxygenase pathway. For branched-chain alkanes, the precursors are likely branched-chain fatty acids.

The biosynthesis of branched-chain fatty acids in plants is believed to start from branched-chain amino acids like valine, leucine (B10760876), and isoleucine.[2] These amino acids can be deaminated to form their corresponding α-keto acids, which can then be used as primers for the fatty acid synthase (FAS) complex to produce branched-chain fatty acids.[3] Subsequent elongation and decarboxylation of these branched-chain fatty acids would lead to the formation of branched-chain alkanes.

A putative pathway for the formation of this compound could involve the following steps:

-

Precursor Formation: A branched-chain acyl-CoA, derived from an amino acid like leucine or isoleucine, serves as a primer.

-

Chain Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the primer, leading to a branched-chain fatty acid.

-

Decarboxylation/Decarbonylation: The resulting branched-chain fatty acid is then converted to the corresponding alkane with one less carbon atom through a decarboxylation or decarbonylation reaction.

Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to confirm this proposed pathway.

Conclusion and Future Perspectives

The presence of this compound in Nicotiana tabacum opens up avenues for further investigation into the biosynthesis and ecological roles of branched-chain alkanes in plants. The lack of quantitative data and a defined biosynthetic pathway highlights significant knowledge gaps that need to be addressed. Future research should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods to quantify this compound in various plant species and tissues.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics approaches, coupled with genetic and biochemical studies, to identify the genes and enzymes involved in the biosynthesis of branched-chain alkanes.

-

Ecological Significance: Investigating the role of this compound in plant-insect interactions, plant-pathogen interactions, and other ecological processes.

A deeper understanding of the natural occurrence and biosynthesis of this compound could have implications for various fields, including the development of novel pest control strategies, the engineering of plants for the production of specialty chemicals, and a more comprehensive understanding of plant secondary metabolism.

References

4-Methyloctane as a Volatile Organic Compound: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloctane, a branched-chain alkane (BCA), is a volatile organic compound (VOC) that has garnered increasing interest in the scientific community. Initially recognized for its presence in petrochemicals and as a fuel additive, recent studies have highlighted its potential role as a biomarker in exhaled breath for the diagnosis of certain diseases, including lung cancer. Furthermore, preliminary research suggests potential anti-proliferative effects on cancer cells, indicating a need for a deeper understanding of its biological activity. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, detailing experimental protocols for its analysis and synthesis, and exploring its potential biological implications. This document is intended to serve as a foundational resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound (C9H20) is a structural isomer of nonane, characterized by an eight-carbon chain with a methyl group at the fourth position.[1] As a volatile organic compound, it exhibits physical and chemical properties that allow for its presence in the vapor phase under ambient conditions. Its primary industrial applications have been as a solvent and a component in fuel mixtures to enhance octane (B31449) ratings.[2]

Recent advancements in analytical techniques have enabled the detection of this compound in biological matrices, most notably in human breath. Several studies have identified this compound as a potential biomarker for lung cancer, distinguishing the breath profiles of cancer patients from those of healthy individuals.[2] This has opened new avenues for non-invasive disease diagnosis and monitoring.

Moreover, initial in vitro studies have suggested that this compound may possess anti-cancer properties, with reports of reduced proliferation in human leukemia cells and macrophages.[1] The proposed mechanism for this activity involves the inhibition of fatty acid synthesis, a metabolic pathway often upregulated in cancer cells.[1] However, the precise molecular mechanisms and signaling pathways affected by this compound remain an active area of investigation. This guide aims to provide a detailed technical resource to facilitate further research into this promising compound.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its handling and application in a research setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C9H20 | [3] |

| Molecular Weight | 128.26 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 2216-34-4 | [3] |

| SMILES | CCCCC(C)CCC | [3] |

| Boiling Point | 142.4 °C | [1] |

| Melting Point | -113.3 °C | [1] |

| Density | 0.722 g/cm³ | |

| Vapor Pressure | 7.26 mmHg at 25°C | |

| Flash Point | 49 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] While comprehensive toxicological data is limited, as a hydrocarbon, it is considered to have low to moderate toxicity. However, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.[1]

Experimental Protocols

This section provides detailed methodologies for the analysis, synthesis, and in vitro evaluation of this compound, compiled from established protocols for VOCs and related compounds.

Analysis of this compound in Exhaled Breath by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds in complex matrices like exhaled breath.[4] The following protocol outlines a general procedure for the detection and quantification of this compound.

3.1.1. Sample Collection and Pre-concentration using Solid-Phase Microextraction (SPME)

-

Breath Sample Collection: Collect a mixed expiratory breath sample from the subject using a breath collection apparatus (BCA) or a Tedlar bag. Ensure that the subject has been in a controlled environment to minimize exposure to exogenous VOCs.

-

SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to a wide range of volatile compounds.[5]

-

Headspace Extraction:

-

Transfer a defined volume of the collected breath sample into a sealed headspace vial.

-

Place the vial in a heating block or water bath set to a constant temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[5]

-

Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid phase if present.

-

Expose the fiber for a predetermined time (e.g., 30 minutes) to allow for the adsorption of VOCs.[5]

-

3.1.2. GC-MS Analysis

-

Thermal Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes onto the column.[5]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of this compound based on its mass spectrum and retention time. For quantitative analysis, selected ion monitoring (SIM) mode can be used, targeting characteristic ions of this compound.

-

Ion Source Temperature: 230 °C.[6]

-

Quadrupole Temperature: 150 °C.[5]

-

3.1.3. Logical Workflow for GC-MS Analysis

Stereospecific Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is crucial for studying its chiroptical properties and stereospecific biological activities. A method for the stereospecific synthesis has been described, utilizing enantiopure pentan-2-ols as starting materials.[7]

3.2.1. Synthetic Scheme

A generalized synthetic scheme is presented below. The specific reagents and reaction conditions should be optimized based on the detailed procedures found in the cited literature.

In Vitro Cytotoxicity Assay for this compound

Given the volatile nature of this compound, specialized in vitro exposure systems are required to assess its cytotoxicity accurately. The following protocol is adapted from methods developed for testing the toxicity of VOCs on cultured cells.[8][9]

3.3.1. Cell Culture and Exposure

-

Cell Lines: Human lung adenocarcinoma cells (A549) or human leukemia cells (e.g., K562) can be used.

-

Cell Seeding: Seed cells on a porous membrane insert (e.g., Transwell®) in a multi-well plate and culture until a confluent monolayer is formed. This allows for direct exposure of the cells to the vapor phase at an air-liquid interface.[10]

-

Exposure Chamber: Place the cell culture inserts into a sealed exposure chamber.

-

Vapor Generation: Introduce a known amount of liquid this compound into the chamber, allowing it to vaporize and create a defined atmospheric concentration. The concentration can be calculated based on the volume of the chamber and the amount of this compound introduced.

-

Exposure: Expose the cells to the this compound vapor for a specified duration (e.g., 1, 24, 48, or 72 hours) at 37°C. Include a control group exposed to a vehicle (air without this compound).

3.3.2. Cytotoxicity Assessment

-

Post-Exposure Incubation: After exposure, remove the cells from the chamber and incubate them in fresh culture medium for a recovery period (e.g., 24 hours).

-

Viability Assay: Assess cell viability using a standard colorimetric assay such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or the neutral red uptake (NRU) assay.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Biological Activity and Potential Mechanisms of Action

While research into the biological effects of this compound is still in its early stages, preliminary findings suggest potential anti-cancer activity.

Anti-proliferative Effects

Studies have indicated that this compound may reduce the proliferation of certain cancer cell lines, including human leukemia cells and macrophages.[1] However, quantitative data, such as IC50 values from various cancer cell lines, are not yet widely available in the literature. Further research is needed to confirm these anti-proliferative effects and to determine the spectrum of cancer types that may be sensitive to this compound.

Hypothetical Mechanism of Action: Inhibition of Fatty Acid Synthesis

It has been proposed that the anti-cancer effects of this compound may be attributed to the inhibition of fatty acid synthesis.[1] Cancer cells often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid cell division and membrane biogenesis. By potentially interfering with this metabolic pathway, this compound could selectively target cancer cells.

4.2.1. Proposed Signaling Pathway

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the hypothesis of fatty acid synthesis inhibition, a potential mechanism can be conceptualized. The following diagram illustrates a hypothetical signaling cascade where this compound, upon entering a cancer cell, could disrupt fatty acid synthesis, leading to downstream effects on cell survival and proliferation. It is important to note that this is a theoretical model that requires experimental validation.

Future Directions and Conclusion

This compound is an intriguing volatile organic compound with emerging significance beyond its traditional industrial uses. Its potential as a non-invasive biomarker for cancer and its suggested anti-proliferative properties warrant further in-depth investigation.

Future research should focus on:

-

Validating this compound as a robust biomarker in larger clinical cohorts for various diseases.

-

Elucidating the precise molecular mechanisms of its anti-cancer activity, including the identification of its direct cellular targets and the signaling pathways it modulates.

-

Conducting comprehensive toxicological studies to establish a detailed safety profile.

-

Synthesizing and evaluating the biological activity of its enantiomers to explore stereospecific effects.

References

- 1. Buy this compound | 2216-34-4 [smolecule.com]

- 2. This compound | 2216-34-4 | Benchchem [benchchem.com]

- 3. This compound | C9H20 | CID 16665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of volatile organic compounds released from SW480 colorectal cancer cells and the blood of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Methyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the branched-chain alkane, 4-Methyloctane (C₉H₂₀). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 6H | CH₃ - (Terminal methyl groups at C1 and C8) |

| ~0.85 | Doublet | 3H | CH₃ - (Methyl group at C4) |

| ~1.25 | Multiplet | 10H | -CH₂ - (Methylene groups at C2, C3, C5, C6, C7) |

| ~1.40 | Multiplet | 1H | -CH - (Methine group at C4) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon atoms in this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~14.1 | C1 & C8 |

| ~19.5 | C4-CH₃ |

| ~23.0 | C2 & C7 |

| ~29.5 | C6 |

| ~32.0 | C3 |

| ~34.5 | C4 |

| ~36.8 | C5 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker or Varian) with a field strength of 300 MHz or higher.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1375-1385 | C-H bend (methyl) | Medium |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is applied to the plates, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | Low | [C₉H₂₀]⁺ (Molecular Ion) |

| 113 | Low | [C₈H₁₇]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Injector: The sample is injected into the GC, where it is vaporized.

-

Column: A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Oven Program: The oven temperature is ramped to ensure good separation of the analyte.

-

-

Mass Spectrometry:

-

Ionization: The separated compound eluting from the GC column is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detector: The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Kovats Retention Index of 4-Methyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats retention index of 4-Methyloctane, a critical parameter in gas chromatography for compound identification and characterization. This document details the quantitative retention index data on various stationary phases, outlines a detailed experimental protocol for its determination, and illustrates the underlying workflow.

Data Presentation

The Kovats retention index (RI) is a dimensionless value that normalizes the retention time of a compound to that of adjacent n-alkanes, providing a more reproducible and transferable value than retention time alone.[1] The RI of a given compound is dependent on the stationary phase of the gas chromatography column.[2] The following table summarizes the Kovats retention indices for this compound on different types of stationary phases.

| Stationary Phase Type | Kovats Retention Index (I) |

| Standard Non-polar | 865.9, 856.3, 863.7, 862.91, 863.09, 866, 865.16, 865.34, 865.43, 864, 861, 874.4, 868, 864.6, 864.7, 860, 867, 864.1, 862.4, 863, 860.8, 869.2, 865.5, 865.2, 873, 881[3] |

| Semi-standard Non-polar | 863.5, 858, 864.58, 864.75, 864.91, 863, 862, 862.85, 862.5, 862.7, 864, 863.3, 863.1, 868, 861, 859, 866, 875[3] |

| Standard Polar | 823, 851.9[3] |

Experimental Protocol: Determination of Kovats Retention Index

This section provides a detailed methodology for the determination of the Kovats retention index of this compound. The protocol is designed for gas chromatography (GC) systems and is applicable for both isothermal and temperature-programmed analyses.

Materials and Reagents

-

This compound: High purity standard.

-

n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8 to C20) dissolved in a volatile solvent such as hexane (B92381) or pentane. The range of n-alkanes should bracket the expected elution of this compound.

-

Solvent: High-purity, GC-grade solvent (e.g., hexane or pentane) for sample dilution.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

GC Column: A capillary column with a stationary phase of interest (e.g., a standard non-polar column like DB-1 or HP-5).

-

Data Acquisition and Processing Software: Capable of measuring retention times and performing calculations.

Sample Preparation

-

This compound Solution: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be optimized to produce a sharp, symmetrical peak without overloading the column.

-

Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the this compound solution and the n-alkane standard mixture. This minimizes variability between injections.

Gas Chromatographic Conditions

The following are typical GC conditions. These should be optimized based on the specific instrument and column used.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Isothermal Analysis: A constant oven temperature at which this compound and the bracketing n-alkanes are well-resolved.

-

Temperature-Programmed Analysis: A temperature ramp that provides good separation of all components. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

-

-

Detector Temperature (FID): 280 °C

Data Acquisition

-

Inject a suitable volume (e.g., 1 µL) of the n-alkane standard mixture into the GC.

-

Inject the same volume of the this compound solution. If using the co-injection method, a single injection is sufficient.

-

Record the chromatograms and accurately determine the retention times of this compound and the n-alkanes.

Calculation of Kovats Retention Index

The calculation of the Kovats retention index differs for isothermal and temperature-programmed conditions.

-

Isothermal Analysis:

The Kovats retention index (I) is calculated using the following formula[4]:

Where:

-

t'_x is the adjusted retention time of this compound.

-

t'_n is the adjusted retention time of the n-alkane eluting immediately before this compound.

-

t'_{n+1} is the adjusted retention time of the n-alkane eluting immediately after this compound.

-

n is the carbon number of the n-alkane eluting before this compound.

Note: Adjusted retention time (t') is the retention time of the compound minus the retention time of an unretained compound (e.g., methane).

-

-

Temperature-Programmed Analysis (Linear Temperature Program):

For a linear temperature program, the retention index is calculated using the following formula[4]:

Where:

-

t_x is the retention time of this compound.

-

t_n is the retention time of the n-alkane eluting immediately before this compound.

-

t_{n+1} is the retention time of the n-alkane eluting immediately after this compound.

-

n is the carbon number of the n-alkane eluting before this compound.

-

Logical Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methyloctane (CAS: 2216-34-4)

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20. As a structural isomer of nonane, it is distinguished by a methyl group at the fourth carbon of an octane (B31449) backbone. This structure results in a chiral center at the C4 position, meaning it exists as two distinct enantiomers, (R)-4-methyloctane and (S)-4-methyloctane, as well as a racemic mixture.[1][2] Typically supplied as a colorless liquid, this compound is insoluble in water but soluble in various organic solvents.[1][2]

While it serves industrial roles as a fuel additive and solvent, its relevance to the scientific and drug development community is growing.[3] Emerging research has highlighted its potential as a volatile organic compound (VOC) biomarker for diseases like lung cancer and, notably, its observed anti-proliferative effects against leukemia cells.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications relevant to research and development.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and analytical detection. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2216-34-4 | [1][5] |

| Molecular Formula | C9H20 | [1][5] |

| Molecular Weight | 128.26 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | (±)-4-Methyloctane, Octane, 4-methyl- | [1][4][5] |

| SMILES | CCCCC(C)CCC | [1][5] |

| InChI Key | DOGIHOCMZJUJNR-UHFFFAOYSA-N | [1][5] |

| Appearance | Colorless liquid | [1][2][5] |

| Density | ~0.722 g/cm³ at 20°C | [6][7] |

| Boiling Point | ~142.4 °C at 760 mmHg | [3][4] |

| Melting Point | ~-113 °C | [3][6] |

| Flash Point | 24.2 °C to 49 °C (varies by source) | [3][4] |

| Vapor Pressure | ~6.83 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

| logP (Octanol/Water) | ~4.8 | [4][5] |

| Refractive Index | ~1.401 | [6] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several general industrial methods. However, for research purposes, particularly in studying its chirality, enantioselective synthesis is paramount.

General Synthetic Approaches

Industrial-scale production of branched alkanes like this compound typically relies on methods that produce mixtures of isomers:

-

Alkylation Reactions: Utilizing alkyl halides and alkenes in the presence of strong bases.[3]

-

Catalytic Cracking: Breaking down larger hydrocarbons from petroleum into smaller, more branched alkanes.[3]

-

Hydrocracking: Reacting heavier crude oil fractions with hydrogen at high temperatures and pressures over a catalyst.[3]

Experimental Protocol: Conceptual Enantioselective Synthesis

Below is a conceptual protocol for synthesizing (S)-4-methyloctane, illustrating a modern approach to chiral alkane synthesis.

Objective: To synthesize (S)-4-methyloctane with high enantiomeric excess (>99% ee).

Materials:

-

(R)-(-)-1,1'-Bi-2-naphthol-bis(zirconocene) dichloride derivative (Chiral Zirconium Catalyst)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvents (Dichloromethane, Diethyl Ether)

-

Reagents for workup and purification (e.g., HCl, NaHCO3, MgSO4, silica (B1680970) gel)

Methodology:

-

Asymmetric Carboalumination (ZACA Reaction):

-

In an inert atmosphere glovebox, dissolve the chiral zirconium catalyst in anhydrous dichloromethane.

-

Cool the solution to -78°C and add trimethylaluminum (TMA) dropwise.

-

Slowly add 1-hexene to the reaction mixture. Allow the reaction to proceed for several hours, leading to the formation of a chiral trialkylaluminum intermediate with a defined stereocenter.

-

-

Copper-Catalyzed Cross-Coupling:

-

In a separate flask, prepare a solution of 1-iodopropane and Copper(I) Iodide (CuI) in anhydrous DMF.

-

Transfer the chiral trialkylaluminum solution from Step 1 via cannula into the CuI/iodopropane mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight. The propyl group will displace the aluminum, forming the C-C bond to yield (S)-4-methyloctane.

-

-

Workup and Purification:

-

Quench the reaction carefully by slowly adding 1M HCl at 0°C.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using hexane (B92381) as the eluent.

-

-

Characterization and Enantiomeric Excess Determination:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess (% ee) using gas chromatography (GC) with a chiral stationary phase (e.g., a β-cyclodextrin-based column).[2]

-

Chemical Reactivity

As a saturated alkane, this compound exhibits limited reactivity but undergoes characteristic reactions under specific conditions.

-

Combustion: In the presence of excess oxygen and an ignition source, it undergoes complete combustion to produce carbon dioxide and water.[3] This is the basis for its use in fuels.

-

Halogenation: It reacts with halogens (e.g., Cl₂, Br₂) via a free-radical mechanism when exposed to UV light, leading to the formation of various halogenated derivatives.[3]

-

Cracking: At high temperatures and/or in the presence of a catalyst, the C-C bonds can break (crack) to form smaller, lower molecular weight hydrocarbons.[3]

Applications in Research and Development

Anticancer and Biological Activity

Of significant interest to drug development professionals is the reported biological activity of this compound. Studies have shown that it can reduce the proliferation of human leukemia cells and macrophages.[1][3][7] The proposed mechanism for this anti-proliferative effect is the inhibition of fatty acid synthesis.[1][3][7]

Fatty Acid Synthase (FAS) is a key enzyme responsible for the de novo synthesis of fatty acids.[11] Many cancer types, which require a high rate of membrane biosynthesis for rapid cell division, overexpress FAS, making it an attractive therapeutic target.[11][12] By inhibiting FAS, a compound can starve cancer cells of the lipids necessary for growth, potentially inducing apoptosis. While the exact interaction between this compound and the fatty acid synthesis pathway requires further elucidation, its activity suggests a potential role as a lead compound or a probe for studying lipogenesis in cancer.[3]

Volatile Organic Compound (VOC) Biomarker

This compound has been identified as a volatile organic compound (VOC) in human breath, with studies exploring its potential as a non-invasive biomarker for lung cancer.[2][4] Altered metabolic processes within cancer cells can produce a unique profile of VOCs that are released into the bloodstream and subsequently exhaled.[13] The detection of this compound and other alkanes in the breath of lung cancer patients suggests that it could be part of a biomarker signature for early diagnosis and screening.[14]

The typical workflow for such research involves collecting breath samples, analyzing them with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS), and using statistical models to identify compounds that differentiate between healthy and diseased states.[14]

Spectroscopic and Analytical Data

Accurate identification and characterization of this compound rely on standard analytical techniques. Spectroscopic data is widely available in public databases.

| Technique | Database / Source | Key Information |

| ¹H NMR | PubChem[5], ChemicalBook[15], SpectraBase[16] | Provides proton environment information for structural confirmation. |

| ¹³C NMR | SpectraBase[16] | Shows the number and type of carbon atoms in the molecule. |